molecular formula C10H10Cl2N2O2 B14707866 Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide CAS No. 23964-32-1

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide

Cat. No.: B14707866
CAS No.: 23964-32-1
M. Wt: 261.10 g/mol
InChI Key: GMFPOFCYYMLXMP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide typically involves the reaction of 4-(allyloxy)-3,5-dichlorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in biological processes. For example, it may inhibit the activity of enzymes responsible for cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Properties

CAS No.

23964-32-1

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzohydrazide

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-3-16-9-7(11)4-6(5-8(9)12)10(15)14-13/h2,4-5H,1,3,13H2,(H,14,15)

InChI Key

GMFPOFCYYMLXMP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)NN)Cl

Origin of Product

United States

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